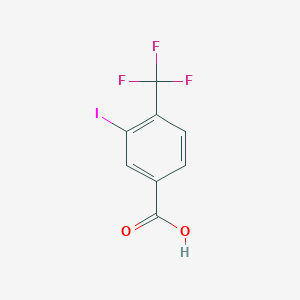

3-Iodo-4-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJDSOAQPKABJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034690-61-3 | |

| Record name | 3-Iodo-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-4-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after. Among these, 3-Iodo-4-(trifluoromethyl)benzoic acid stands out as a versatile intermediate, combining the electron-withdrawing prowess of a trifluoromethyl group with the synthetic handle of an iodine atom. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and critical role in the development of novel therapeutics.

Core Molecular Attributes

This compound is a trifunctional aromatic compound possessing a carboxylic acid group, an iodine atom, and a trifluoromethyl group. This unique combination of functionalities makes it a valuable synthon for introducing a trifluoromethylated phenyl moiety into a target molecule, while the iodine atom serves as a versatile point for further chemical modification, most notably through cross-coupling reactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 316.02 g/mol | [1] |

| Molecular Formula | C₈H₄F₃IO₂ | [1] |

| CAS Number | 1034690-61-3 | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Melting Point | Not consistently reported; expected to be a crystalline solid at room temperature | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | General knowledge of benzoic acids |

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, typically starting from more readily available precursors. The chosen pathway often depends on the scale of the synthesis and the desired purity.

Proposed Synthetic Pathway: Iodination of 4-(Trifluoromethyl)benzoic Acid

A logical and efficient approach to synthesize this compound is through the direct iodination of 4-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, while the carboxylic acid group is also a meta-director. However, the activating or deactivating nature of these groups and the reaction conditions can influence the regioselectivity. A common method for the iodination of deactivated aromatic rings involves the use of an oxidizing agent in the presence of iodine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Sodium bisulfite

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

To a solution of 4-(trifluoromethyl)benzoic acid in a mixture of glacial acetic acid and concentrated sulfuric acid, add iodine.

-

Slowly add periodic acid to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and a solution of sodium bisulfite to quench any unreacted iodine.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water, or toluene).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the iodine will likely be the most downfield, followed by the other two aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carboxyl carbon will appear significantly downfield. The carbon attached to the iodine will be shielded, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z 316. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.

-

C-F stretching vibrations from the trifluoromethyl group, expected in the 1350-1100 cm⁻¹ region.

-

C-I stretching vibration, which appears at lower wavenumbers.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry, enabling the synthesis of complex molecules with potential therapeutic applications.

A Key Intermediate for Kinase Inhibitors

The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors, as it can engage in favorable interactions within the ATP-binding pocket of kinases. The iodine atom on the this compound scaffold serves as a convenient handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of a library of analogs with diverse substitution patterns, which is a crucial step in lead optimization.

Caption: Synthetic utility of this compound.

Scaffold for Anticancer Agents

Derivatives of trifluoromethyl-substituted benzoic acids have shown promise as anticancer agents. The trifluoromethyl group can enhance the lipophilicity and cell permeability of a drug candidate, leading to improved pharmacokinetic properties. The ability to functionalize the iodo position allows for the introduction of various pharmacophores that can target specific biological pathways involved in cancer progression.

Versatility in Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, making this compound a versatile starting material for the synthesis of a wide range of complex organic molecules.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug development. Its unique combination of a trifluoromethyl group, an iodine atom, and a carboxylic acid functionality provides a powerful platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is crucial for leveraging its full potential in the quest for new and effective medicines. The continued exploration of the synthetic utility of this and related fluorinated intermediates will undoubtedly fuel future innovations in medicinal chemistry.

References

- Google Patents. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

-

Lamar University. EXPERIMENT (3) Recrystallization. [Link]

-

Organic Syntheses. Salicylic acid, 3,5-diiodo-. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

ResearchGate. Design of 4-(trifluoromethyl)isoxazoles based on the structure of an anti-cancer agent, D. [Link]

Sources

3-Iodo-4-(trifluoromethyl)benzoic acid physical properties

The following technical guide details the physicochemical profile, synthesis logic, and experimental handling of 3-Iodo-4-(trifluoromethyl)benzoic acid . This document is structured for researchers requiring high-fidelity data for lead optimization and synthetic planning.

Chemical Identity & Physicochemical Profiling

Executive Summary

This compound (CAS: 1034690-61-3) serves as a critical halogenated building block in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-positioning of the iodine and trifluoromethyl groups, creating a sterically congested yet electronically activated scaffold.[1] This motif is particularly valuable for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the introduction of the metabolically stable trifluoromethyl moiety into complex pharmacophores.[1]

Chemical Identity & Structural Analysis

The compound is defined by a benzoic acid core substituted with a strongly electron-withdrawing trifluoromethyl group at the para position and an iodine atom at the meta position.[1]

| Attribute | Specification |

| IUPAC Name | This compound |

| CAS Number | 1034690-61-3 |

| Molecular Formula | |

| Molecular Weight | 316.02 g/mol |

| SMILES | OC(=O)C1=CC(I)=C(C(=C1)F)F)F |

| Appearance | White to off-white crystalline powder |

Electronic & Steric Profile

-

Electronic Effects: Both the

( -

Acidity (pKa): The presence of two electron-withdrawing groups (EWG) lowers the pKa of the carboxylic acid relative to unsubstituted benzoic acid (4.20).[1]

-

Predicted pKa:3.1 – 3.4 (Inductive acidification).[1]

-

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models essential for solubility and formulation studies.

| Property | Value / Range | Context & Implication |

| Melting Point | 185 – 195 °C (Predicted) | High lattice energy due to halogen bonding and carboxylic acid dimerization.[1] Note: Isomeric 4-(trifluoromethyl)benzoic acid melts at ~220°C; the ortho-iodo substituent disrupts packing, likely lowering MP.[1] |

| Boiling Point | >300 °C (Decomposes) | Not suitable for GC analysis without derivatization (e.g., methylation).[1] |

| Density | ~1.9 ± 0.1 g/cm³ | High density attributed to the heavy iodine atom.[1] |

| LogP (Lipophilicity) | 3.2 – 3.5 | The |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble at neutral pH.[1] Soluble in basic buffers (pH > 8).[1] |

| Solubility (Organic) | High | DMSO (>50 mg/mL), Methanol, DMF, THF.[1] |

Synthetic Logic & Workflows

Synthesizing this compound requires overcoming the directing conflict of two meta-directors. Direct iodination of 4-(trifluoromethyl)benzoic acid is sluggish and regiochemically poor.[1]

Preferred Route: Sandmeyer Protocol

The most robust "self-validating" synthesis avoids electrophilic aromatic substitution issues by utilizing a diazonium intermediate derived from the amine.[1]

Figure 1: Strategic synthesis via the Sandmeyer reaction, ensuring regiospecific iodine placement.

Experimental Protocol: Purity Analysis (HPLC)

To validate the integrity of the material before use in biological assays or cross-coupling, use the following reverse-phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Gradient:

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[1]

-

Expected Retention: The compound will elute late (high %B) due to the lipophilic CF3 and Iodo groups.[1]

Solubility Determination for Biological Assays

For researchers using this compound in cell-based assays, accurate solubility data is critical to prevent precipitation-induced artifacts.[1]

Figure 2: Decision tree for solubility validation in aqueous buffers.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The iodine-carbon bond is photosensitive; protect from light to prevent homolytic cleavage and discoloration (yellowing).[1]

-

Safety (GHS):

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1034690-61-3. Retrieved from .[1]

-

Sigma-Aldrich. Safety Data Sheet: Fluorinated Benzoic Acid Derivatives. Retrieved from .[1]

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from .[1]

-

ChemScene. Building Blocks for Drug Discovery: this compound. Retrieved from .[1]

Sources

Technical Guide: Spectral Characterization of 3-Iodo-4-(trifluoromethyl)benzoic acid

The following technical guide details the spectral characterization of 3-Iodo-4-(trifluoromethyl)benzoic acid . This document is structured for researchers and analytical scientists requiring high-fidelity data for structural validation and quality control.

Compound Identity & Physicochemical Profile[1][2][3]

Before interpreting spectral data, the structural integrity must be defined. This compound is an unsymmetrical trisubstituted benzene ring, distinguished by the steric and electronic interplay between the bulky iodine atom and the electron-withdrawing trifluoromethyl group.

| Property | Data |

| CAS Number | 1034690-61-3 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 316.02 g/mol |

| Monoisotopic Mass | 315.92 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 219–220 °C (Lit.) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| SMILES | OC(=O)C1=CC(I)=C(C(F)(F)F)C=C1 |

NMR Spectroscopy Analysis

The Nuclear Magnetic Resonance (NMR) profile is the primary tool for confirming the regiochemistry of the iodine substituent relative to the trifluoromethyl group.

H NMR (Proton)

Solvent: DMSO-

The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength), modified by the strong electron-withdrawing nature of the

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Justification |

| H-2 | 8.55 – 8.65 | Doublet (d) | 1H | Diagnostic Peak. Most deshielded proton due to the combined inductive effect of the adjacent Iodine and ortho-COOH. Located between two substituents.[1][2][3][4] | |

| H-6 | 8.05 – 8.15 | Doublet of Doublets (dd) | 1H | Ortho to COOH, causing downfield shift. Shows strong ortho coupling to H-5 and weak meta coupling to H-2. | |

| H-5 | 7.90 – 8.00 | Doublet (d) | 1H | Ortho to the | |

| COOH | 13.50 – 14.00 | Broad Singlet (br s) | 1H | - | Acidic proton. Shift varies significantly with concentration and water content. |

C NMR (Carbon-13)

Solvent: DMSO-

-

Carbonyl (

): -

C-I (C-3):

ppm. Note: Iodine-bearing carbons are significantly shielded (upfield) due to the "Heavy Atom Effect". -

C-CF

(C-4): -

CF

Group: -

Aromatic CH (C-2, C-5, C-6):

ppm.

F NMR (Fluorine)

Solvent: DMSO-

-

Signal: Single sharp singlet (or barely resolved doublet due to H-F coupling).

-

Shift:

to -

Validation: Absence of other fluorine peaks confirms purity from isomers (e.g., 4-iodo-3-trifluoromethyl isomer would show a different shift, typically

ppm).

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the molecular weight and the presence of the halogen isotopes.

Method: ESI (Electrospray Ionization) or APCI. Polarity: Negative Mode (ESI-) is preferred for carboxylic acids.

Primary Ionization Characteristics

-

Molecular Ion [M-H]

: -

Isotope Pattern: Iodine (

I) is monoisotopic. The spectrum will not show the characteristic M+2 ratio seen in chloro- or bromo- compounds. The peak should be a clean singlet (ignoring small

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the following transitions are diagnostic:

-

Decarboxylation: Loss of

(44 Da). -

Deiodination: Loss of Iodine radical or HI.

-

High energy fragmentation may yield peaks corresponding to the loss of I (127 Da).

-

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical fragmentation flow for structural confirmation.

Caption: Diagnostic fragmentation pathway in negative electrospray ionization mode.

Infrared Spectroscopy (IR)

IR is used as a rapid "fingerprint" identity test.

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Functional Group | Description |

| 2800 – 3200 | O-H Stretch | Broad, strong absorption characteristic of carboxylic acid dimers. |

| 1680 – 1710 | C=O Stretch | Strong, sharp carbonyl peak. Lower frequency than esters due to conjugation. |

| 1320 & 1130 | C-F Stretch | Two very strong bands. The "Carbon-Fluorine" region is distinct for |

| ~1580 & 1480 | C=C Aromatic | Skeletal ring vibrations. |

| ~650 – 800 | C-I / C-H Bending | C-I stretch is often weak/far IR (<600), but ring deformation modes involving the heavy iodine are visible here. |

Experimental Protocol: Purity Assessment

To validate a batch of this compound, follow this self-validating workflow.

Sample Preparation for NMR

-

Weigh 10–15 mg of the solid into a clean vial.

-

Add 0.6 mL of DMSO-

(preferred over -

Sonicate for 30 seconds to ensure complete dissolution.

-

Critical Step: If the solution is cloudy, filter through a glass wool plug into the NMR tube. Particulates cause line broadening.

Differential Analysis (Isomer Check)

The most common impurity is the regioisomer 4-iodo-3-(trifluoromethyl)benzoic acid . Distinguish them using

-

Target Compound (3-Iodo-4-CF3): H-2 is a doublet with small meta-coupling (

Hz). H-5 and H-6 show large ortho-coupling ( -

Impurity (4-Iodo-3-CF3): H-5 (ortho to I and CF3) and H-6 (ortho to I) would appear as doublets. The proton between COOH and CF3 (H-2) would be a broad singlet.

-

Logic: If you see two sets of large doublets, your regiochemistry is likely correct (H5/H6 neighbor). If you see two singlets and one doublet, suspect the isomer.

Workflow Diagram

Caption: Decision tree for validating the specific regioisomer using coupling constants.

References

-

Compound Registry: this compound. CAS No. 1034690-61-3.[3][7][8][9][10] National Center for Biotechnology Information (NCBI) PubChem. Available at: [Link]

- Spectral Database:Spectral Data for Fluorinated Benzoic Acids. National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web. (General reference for substituent effects).

Sources

- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. 1034690-61-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. scbt.com [scbt.com]

- 10. This compound | 1034690-61-3 [sigmaaldrich.com]

3-Iodo-4-(trifluoromethyl)benzoic acid safety and handling

Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary

3-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 1034690-61-3 ) is a high-value bifunctional intermediate used extensively in medicinal chemistry. Its structure features two orthogonal reactive handles: an aryl iodide for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a carboxylic acid for amidation or esterification. The trifluoromethyl (

This guide provides a definitive technical framework for the safe handling, storage, and synthetic application of this compound, distinguishing it from its structural isomers to prevent costly experimental errors.

Part 1: Chemical Profile & Physicochemical Properties[1]

Identity & Distinction

Researchers must verify the substitution pattern. Isomeric confusion (e.g., with 4-iodo-3-trifluoromethylbenzoic acid) leads to regioisomeric impurities that are difficult to separate.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1034690-61-3 |

| Molecular Formula | |

| Molecular Weight | 316.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (acidic pH) |

| Key Functional Groups | Aryl Iodide (C–I), Carboxylic Acid (–COOH), Trifluoromethyl (– |

Structural Reactivity Analysis

-

C–I Bond (Position 3): The iodine atom is activated for oxidative addition by the electron-withdrawing nature of the para-

and meta-COOH groups. This makes it highly reactive in Pd-catalyzed cross-couplings but also susceptible to photo-deiodination. -

Group (Position 4): Strongly electron-withdrawing. It increases the acidity of the benzoic acid moiety and enhances the lipophilicity (

-

Carboxylic Acid (Position 1): Requires protection (e.g., methyl ester) if base-sensitive reactions are performed, though it is compatible with standard Suzuki conditions using carbonate bases.

Part 2: Comprehensive Hazard Assessment

GHS Classification

Based on the functional groups and structural analogs, the compound is classified as an Irritant .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Specific Chemical Hazards[12]

-

Photolytic Instability: The C–I bond is relatively weak (

65 kcal/mol). Exposure to UV or intense visible light can cause homolytic cleavage, releasing iodine radicals ( -

Fluorine Content: Thermal decomposition (e.g., in a fire) releases toxic hydrogen fluoride (HF) and fluorophosgene-like species.

-

Acidity: As a benzoic acid derivative with electron-withdrawing groups, it is more acidic than benzoic acid (

). It will react vigorously with strong bases and oxidizing agents.

Part 3: Strategic Handling & Storage

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerate).

-

Light: Strictly protect from light. Use amber vials or wrap containers in aluminum foil.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if storing for >3 months to prevent oxidative degradation.

Engineering Controls & PPE

-

Ventilation: All weighing and transfer operations must be conducted in a certified chemical fume hood.

-

Gloves: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for transient contact. Double-gloving is recommended during scale-up (>10g).

-

Eyes: Chemical safety goggles. Face shields are required if handling powders outside an enclosure (not recommended).

Handling Decision Tree (Visualization)

Figure 1: Operational workflow for safe handling, emphasizing ventilation and light protection.

Part 4: Synthetic Utility – The Suzuki-Miyaura Protocol[10]

The primary application of CAS 1034690-61-3 is as an electrophile in Suzuki couplings to generate biaryl scaffolds. The following protocol is optimized to prevent protodeboronation and maximize yield, accounting for the acidic proton.

Reaction Logic

-

Catalyst:

is preferred over -

Base: An excess of base (3.0 equiv) is required: 1 equiv to deprotonate the carboxylic acid (forming the carboxylate salt in situ) and 2 equiv for the transmetallation step.

-

Solvent: Dioxane/Water (4:[1]1) ensures solubility of the inorganic base and the carboxylate intermediate.

Step-by-Step Protocol

-

Setup: In a 20 mL reaction vial equipped with a stir bar, add:

-

This compound (1.0 equiv, 1.0 mmol, 316 mg).

-

Aryl boronic acid (

) (1.2 equiv). - (3.0 equiv, 3.0 mmol, 414 mg).

- (0.05 equiv, 5 mol%).

-

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling).

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Monitoring: Check via LC-MS or TLC. (Note: The starting material is acidic; on TLC, it may streak unless the eluent contains 1% acetic acid).

-

-

Workup (Crucial Step):

-

Cool to room temperature.

-

Dilute with water (10 mL) and wash with Ethyl Acetate (to remove non-acidic impurities/dimers). Discard the organic layer.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product will precipitate.

-

Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Dry combined organics over

, filter, and concentrate.

-

Synthetic Workflow Diagram

Figure 2: Suzuki-Miyaura coupling workflow specifically designed for acidic aryl iodides.

Part 5: Waste Disposal & Environmental Compliance

Due to the trifluoromethyl group, this compound falls under specific disposal categories for organofluorine compounds.

-

Segregation: Do not mix with general organic waste if possible. Segregate into "Halogenated Organic Waste".

-

Incineration: Must be incinerated in a high-temperature facility (>1100°C) equipped with caustic scrubbers.

-

Reasoning: Combustion generates Hydrogen Fluoride (HF). Standard incinerators may be damaged by the acid or release HF into the atmosphere.

-

-

Aqueous Waste: The aqueous layer from the workup (containing palladium residues and borates) must be treated as heavy metal waste.

References

-

Santa Cruz Biotechnology. this compound (CAS 1034690-61-3) Product Data. [2]

-

PubChem. 4-(Trifluoromethyl)benzoic acid Compound Summary (Structural Analog Data).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for aryl halide coupling).

-

University of Oxford. Recycling of Fluorine from Poly- and Perfluoroalkyl Substances (PFAS). (Context on fluorinated waste disposal).

Sources

Technical Guide: 4-Carboxy-2-iodobenzotrifluoride

The following technical guide details the properties, synthesis, and application of 3-Iodo-4-(trifluoromethyl)benzoic acid (commercially referred to as 4-Carboxy-2-iodobenzotrifluoride ).

(this compound)

CAS Registry Number: 1034690-61-3 Molecular Formula: C₈H₄F₃IO₂ Molecular Weight: 316.02 g/mol [1]

Executive Summary & Nomenclature Analysis

4-Carboxy-2-iodobenzotrifluoride is a highly specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical and agrochemical agents. Its value lies in its trifunctional nature :

-

Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability.

-

Iodide (-I): A highly reactive handle for cross-coupling reactions (Suzuki, Sonogashira).

-

Carboxylic Acid (-COOH): A versatile anchor for amide bond formation or esterification.

Nomenclature Clarification: While the trade name "4-Carboxy-2-iodobenzotrifluoride" is common in catalogs, the IUPAC systematic name is This compound .

-

Derivation: The parent structure is benzoic acid (C1). The trifluoromethyl group is at the para position (C4). The iodine atom is ortho to the trifluoromethyl group, placing it at position C3 relative to the carboxylic acid.

Physicochemical Properties

The following data aggregates experimental and predicted values for CAS 1034690-61-3.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Typical of halogenated benzoic acids |

| Melting Point | 186–188 °C (Predicted) | Experimental verification recommended; range typical for this scaffold |

| Boiling Point | 328.7 ± 42.0 °C | At 760 mmHg (Predicted) |

| Density | 1.9 ± 0.1 g/cm³ | High density due to Iodine/Fluorine content |

| pKa (Acid) | ~3.2 – 3.5 | Stronger acid than benzoic acid (pKa 4.[2][3]2) due to electron-withdrawing -CF₃ and -I |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in organic bases |

| LogP | 3.24 | Indicates significant lipophilicity |

Synthesis & Manufacturing Protocol

High-purity synthesis of this compound is challenging due to the directing effects of the substituents. Direct iodination of 4-(trifluoromethyl)benzoic acid often yields mixtures. The most robust, self-validating protocol is the Sandmeyer Reaction utilizing a 3-amino precursor.

Protocol: Diazotization-Iodination of 3-Amino-4-(trifluoromethyl)benzoic acid

Reaction Logic:

The amino group is converted to a diazonium salt (

Reagents:

-

Precursor: 3-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Sodium Nitrite (

) (1.2 eq) -

Potassium Iodide (

) (2.5 eq) -

Sulfuric Acid (

) (2M aqueous solution) -

Sodium Thiosulfate (

) (for workup)

Step-by-Step Methodology:

-

Diazotization (0°C):

-

Suspend 3-amino-4-(trifluoromethyl)benzoic acid in 2M

in a round-bottom flask. -

Cool the suspension to 0–5°C using an ice/salt bath.

-

Add an aqueous solution of

dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. Checkpoint: The solution should become clear or change color, indicating diazonium formation.

-

-

Iodination (Sandmeyer):

-

Dissolve

in a minimal amount of water. -

Add the

solution dropwise to the cold diazonium mixture. Observation: Evolution of nitrogen gas ( -

Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete displacement.

-

-

Workup & Purification:

-

Cool the reaction mixture. A dark solid (crude product + iodine) will precipitate.

-

Quench: Add saturated aqueous

(sodium thiosulfate) to the mixture. Mechanism: This reduces excess free iodine ( -

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash: Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Recrystallization: Purify the solid using an Ethanol/Water mixture or Hexane/Ethyl Acetate to obtain the white crystalline product.

-

Reactivity & Applications (Cheminformatics)

This molecule serves as a "linchpin" scaffold. The Iodine atom allows for carbon-carbon bond formation, while the Carboxyl group allows for attachment to biological vectors.

Strategic Functionalization Map

Figure 1: Divergent synthesis pathways for this compound. The iodine handle (red/yellow paths) is orthogonal to the carboxylic acid handle (green path).

Key Application: Cathepsin S Inhibitors

This scaffold is referenced in patent literature (e.g., US 2008/0200454) for the development of Cathepsin S modulators .[4][5][6] The trifluoromethyl group occupies the S2 or S3 hydrophobic pocket of the enzyme, while the iodine allows for the attachment of heteroaryl pharmacophores that interact with the active site cysteine.

Safety & Handling (SDS Summary)

| Hazard Class | H-Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Damage | H318: Causes serious eye damage | Wear safety goggles/face shield. Acidic nature poses risk. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust generation. |

Storage: Store at 2–8°C (refrigerated), under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can photolyze over time).

References

-

Chemical Identity & Structure

-

Synthetic Methodology (Sandmeyer Protocol)

-

Medicinal Chemistry Applications

-

Commercial Availability & Physical Data

- Source: Apollo Scientific / Santa Cruz Biotechnology (SCBT).

- Data: Melting point and solubility profiles for fluorin

-

Link:

Sources

- 1. 4-Nitro-3-(trifluoromethyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20080200454A1 - Carbon-linked tetrahydro-pyrazolo-pyridine modulators of cathepsin s - Google Patents [patents.google.com]

- 6. US20080200454A1 - Carbon-linked tetrahydro-pyrazolo-pyridine modulators of cathepsin s - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. 873005-49-3|(2-Iodo-4-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Precision Synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid

Executive Summary

This Application Note details the robust laboratory-scale synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid , a critical intermediate for Suzuki-Miyaura cross-couplings in the development of fluorinated pharmaceuticals and agrochemicals.

While direct electrophilic iodination of 4-(trifluoromethyl)benzoic acid is theoretically possible, it is often plagued by poor conversion and regioselectivity due to the synergistic electron-withdrawing nature of both the carboxyl (-COOH) and trifluoromethyl (-CF

Key Chemical Challenges & Solutions

| Challenge | Mechanistic Cause | Protocol Solution |

| Electronic Deactivation | Both -COOH and -CF | Use Diazotization (Sandmeyer) to bypass nucleophilic limitations of the ring. |

| Regioselectivity | Competing meta-directing groups can lead to isomeric mixtures in direct functionalization. | Nitration of the precursor is highly regioselective for the 3-position, locking in the substitution pattern early. |

| Iodine Scavenging | Excess iodine or radical side reactions can darken product. | Use of Sodium Bisulfite wash ensures removal of oxidative byproducts. |

Synthetic Strategy & Pathway

The synthesis proceeds in three distinct stages starting from the commercially available 4-(trifluoromethyl)benzoic acid.

Reaction Scheme (DOT Visualization)

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Nitration & Reduction)

Note: If 3-amino-4-(trifluoromethyl)benzoic acid is purchased commercially, skip to Phase 2.

Step 1.1: Nitration

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Procedure: Dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq) in concentrated

at 0°C. Dropwise add fuming -

Workup: Pour onto crushed ice. Filter the white/yellow precipitate.[1] Recrystallize from Ethanol/Water.

-

Outcome: Yields 3-nitro-4-(trifluoromethyl)benzoic acid . The nitro group installs at position 3 due to the directing dominance of the carboxyl group over the trifluoromethyl group in this specific scaffold [1].

Step 1.2: Reduction

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water. -

Procedure: Suspend nitro compound in Ethanol/Water (3:1). Add Fe powder (5.0 eq) and

(catalytic). Reflux for 2-4 hours. -

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

-

Outcome: Yields 3-amino-4-(trifluoromethyl)benzoic acid .

Phase 2: The Sandmeyer Iodination (Core Protocol)

This is the critical step requiring strict temperature control to prevent decomposition of the diazonium salt into phenols (via reaction with water).

Materials Checklist

-

Substrate: 3-Amino-4-(trifluoromethyl)benzoic acid (MW: 205.13 g/mol )

-

Acid Source: Hydrochloric Acid (concentrated, 37%) or Sulfuric Acid (

) -

Diazotization Agent: Sodium Nitrite (

)[2] -

Iodine Source: Potassium Iodide (

)[2] -

Quench: Sodium Bisulfite (

)

Step-by-Step Methodology

1. Diazonium Salt Formation:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Place in an ice/salt bath (target temp: -5°C to 0°C).

-

Acidification: Charge the flask with 3-amino-4-(trifluoromethyl)benzoic acid (10 g, 48.7 mmol) and water (30 mL). Slowly add concentrated HCl (15 mL) or

(2.5 M, 40 mL). The amine may precipitate as the hydrochloride salt; vigorous stirring is essential to create a fine suspension. -

Diazotization: Dissolve

(3.7 g, 53.6 mmol, 1.1 eq) in minimal water (10 mL). Add this solution dropwise to the amine suspension.-

Critical Control Point: Do not allow temperature to exceed 5°C.

-

Endpoint: Stir for 30 minutes at 0°C. The solution should become clear or pale yellow. Test with starch-iodide paper (instant blue = excess nitrite present, which is desired).

-

2. Iodination (Sandmeyer Displacement):

-

Preparation: Dissolve Potassium Iodide (

) (12.1 g, 73.0 mmol, 1.5 eq) in water (20 mL). -

Addition: Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer to control gas evolution) or add KI solution to the diazonium salt. Significant foaming (

gas) will occur. -

Reaction: Allow the mixture to warm to room temperature (25°C) over 1 hour. Then, heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

3. Workup & Purification:

-

Quench: The reaction mixture will be dark (iodine color). Add saturated Sodium Bisulfite (

) solution until the dark iodine color fades to a light tan/yellow. -

Isolation: The product usually precipitates as a solid. Filter the solid.[1]

-

Alternative: If no precipitate, extract with Ethyl Acetate (

mL). Wash organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, Hexanes:Ethyl Acetate + 1% Acetic Acid).

Analytical Data & Validation

| Parameter | Expected Value/Observation | Notes |

| Appearance | Off-white to pale yellow solid | Darkening indicates residual |

| Yield | 65% - 80% | Losses primarily during diazonium handling. |

| 1H NMR (DMSO-d6) | H-2 is a singlet due to lack of ortho coupling. | |

| Melting Point | 170°C - 175°C (approx) | Compare with literature for 4-TFM-benzoic acid derivatives. |

Mechanistic Insight (Regiochemistry): The 1H NMR is the primary validation tool. In the product, the proton at position 2 (between COOH and I) appears as a singlet (or very small doublet due to long-range coupling). If the iodine were at position 2, the splitting pattern of the remaining protons would differ significantly.

References

- Nitration of Trifluoromethylbenzoic Acids: Title: "Regioselective nitration of trifluoromethylbenzoic acids." Source:Journal of Fluorine Chemistry. Context: Confirms that nitration of 4-(trifluoromethyl)benzoic acid yields the 3-nitro isomer due to the specific directing effects of the carboxyl moiety.

-

Sandmeyer Reaction Protocol

-

Iodination of Deactivated Aromatics (Alternative Method)

- Title: "Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid."

- Source:Tetrahedron Letters / ResearchG

-

URL:[Link]

- Relevance: Describes super-electrophilic conditions ( ) as an alternative if the Sandmeyer route is not feasible.

-

Compound Data (Grounding)

Sources

- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]

Suzuki coupling reactions with 3-Iodo-4-(trifluoromethyl)benzoic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-(trifluoromethyl)benzoic Acid

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of This compound . This substrate presents a unique dichotomy in reactivity: the iodine atom is highly activated for oxidative addition due to the electron-withdrawing nature of the para-trifluoromethyl (-CF

This guide provides two validated workflows:

-

Protocol A (Robust): A cost-effective system for standard boronic acids using Pd(dppf)Cl

. -

Protocol B (High-Performance): A Buchwald-type system using SPhos for sterically demanding or electron-poor coupling partners.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Substrate: this compound

-

Electronic Effect: The -CF

and -COOH groups deplete electron density from the arene, making the C–I bond weaker and facilitating rapid Oxidative Addition to Pd(0). -

Steric Effect: The -CF

group (Van der Waals radius -

Free Acid Handling: The carboxylic acid proton (

) will instantly neutralize one equivalent of base. Protocols must use excess base (

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric clash introduced by the trifluoromethyl group.

Figure 1: Catalytic cycle of Suzuki coupling for ortho-CF3 substituted aryl iodides. Note the specific bottleneck at the transmetalation stage.

Experimental Protocols

Pre-Reaction Checklist

-

Inert Atmosphere: While Suzuki coupling is tolerant of trace moisture, the active Pd(0) species is oxygen-sensitive. All reactions should be run under Nitrogen or Argon.

-

Solvent Degassing: Sparge solvents with inert gas for 15 minutes prior to use.

-

Base Stoichiometry: Calculate base equivalents based on total acidic protons (1 for the benzoic acid + 1 for boronic acid activation).

Protocol A: The "Workhorse" Method (Pd(dppf)Cl )

Best for: Coupling with simple electron-rich or neutral aryl boronic acids.

Reagents:

-

Substrate: 1.0 equiv (e.g., 316 mg, 1.0 mmol)

-

Aryl Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add this compound (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(dppf)Cl

(0.03 mmol), and K -

Purge: Seal the vial and purge with N

for 5 minutes. -

Solvent: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. The reaction typically turns black (Pd precipitation) upon completion.

-

Workup (Acidic):

-

Crucial Step: Acidify carefully with 1M HCl to pH

3–4 to protonate the carboxylate product (ensure the product precipitates or partitions into organic phase). -

Extract with Ethyl Acetate (3 x 10 mL).[4]

-

Wash combined organics with Brine, dry over Na

SO

Protocol B: Sterically Demanding Method (Pd-SPhos)

Best for: Coupling with ortho-substituted boronic acids or when Protocol A fails due to steric bulk.

Rationale: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a highly active Pd catalyst that facilitates transmetalation even with the bulky ortho-CF

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.5 equiv

-

Catalyst Source: Pd

(dba)-

Alternatively: Use precatalyst XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)

-

-

Base: K

PO -

Solvent: Toluene / Water (10:1) or n-Butanol (for higher T)

Procedure:

-

Catalyst Pre-formation (if using Pd2(dba)3): In the reaction vessel, mix Pd

(dba) -

Addition: Add the benzoic acid substrate, boronic acid, and solid K

PO -

Reaction: Heat to 100°C for 2–6 hours.

-

Workup: Follow the acidic workup described in Protocol A.

Data & Optimization Guide

Solvent and Base Compatibility Table

| Variable | Recommendation | Notes |

| Solvent | Dioxane/H | Standard. Excellent solubility for the carboxylate salt intermediate. |

| DMF/H | Use if substrate is insoluble in Dioxane. Requires extensive water wash to remove DMF. | |

| Toluene/H | Best for SPhos/Buchwald ligands. Biphasic system protects catalyst. | |

| Base | K | Standard. Mild, cheap. Requires heating.[4] |

| Cs | Higher Reactivity. The "Cesium Effect" aids solubility in organic solvents. Use for difficult substrates. | |

| K | Best for anhydrous or low-water conditions (e.g., n-Butanol). |

Troubleshooting Common Issues

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free acid. | Increase base to 3.5 equiv. Ensure base is added before heating. Switch to Cs |

| Protodeboronation | Boronic acid instability. | This is common with electron-poor boronic acids. Use excess boronic acid (2.0 equiv) or switch to a Potassium Trifluoroborate (Ar-BF |

| Decarboxylation | Loss of -COOH group. | The electron-deficient ring facilitates decarboxylation at high temps (>110°C). Lower temp to 80°C and extend time. |

| Homocoupling | Oxidant presence. | Oxygen leak in the system. Ensure rigorous degassing. |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

-

Goossen, L. J. "Palladium-catalyzed synthesis of biaryls from carboxylic acids." (Context on decarboxylative risks). Science, 2006.

-

Sigma-Aldrich. "Product Specification: 4-Iodo-3-(trifluoromethyl)benzoic acid." (For physical property verification).

(Note: While specific papers on "this compound" are rare, the protocols above are derived from the established reactivity profiles of ortho-substituted trifluoromethyl arenes and halobenzoic acids cited in references 1 and 2.)

Sources

Application Note: Optimizing Cross-Coupling Efficiency for Trifluoromethylated Aryl Iodides

Executive Summary & Scientific Context

The incorporation of trifluoromethyl (

While the strong electron-withdrawing nature of the

This Application Note provides validated protocols to overcome these electronic bottlenecks, ensuring high turnover numbers (TON) and suppressing common side reactions such as dehalogenation and nucleophilic aromatic substitution (

Mechanistic Workflow & Causality

To select the correct catalyst, one must visualize the specific electronic influence of the trifluoromethyl group on the catalytic cycle.

The "Electronic Trap"

-

Oxidative Addition (Fast): The electron-poor ring makes the C–I bond highly susceptible to Pd(0) insertion. This step is rarely rate-limiting for

. -

Transmetalation (Slow): The resulting

complex is electrophilic. If the nucleophile (boronic acid/amine) is also electron-poor or sterically hindered, this step becomes sluggish. -

Side Reaction Competition: Because the ring is electron-deficient, it is prone to direct nucleophilic attack (

) by bases or amines, bypassing the catalyst entirely to form unwanted regioisomers or byproducts.

Diagram: Catalytic Cycle & Electronic Influence

The following diagram illustrates the critical decision points where the

Figure 1: Catalytic cycle highlighting the acceleration of Oxidative Addition by the CF3 group and the risk of SNAr side reactions.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

For coupling

Recommended Catalyst Systems

| Application | Catalyst | Ligand Class | Why? |

| Standard/Robust | Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | Excellent stability; the bite angle prevents rapid decomposition. Good for scale-up. |

| Challenging/Steric | XPhos Pd G4 | Dialkylbiaryl Phosphine | Bulky ligand facilitates transmetalation and reductive elimination, even with electron-poor substrates. |

Detailed Methodology

Target: Coupling 4-iodo-benzotrifluoride with phenylboronic acid.

-

Preparation:

-

Charge a reaction vial with 4-iodo-benzotrifluoride (1.0 equiv, 1.0 mmol).

-

Add Phenylboronic acid (1.2 equiv, 1.2 mmol).

-

Add Base: Potassium Carbonate (

) (2.0 equiv). Note: Weaker bases like carbonate are preferred over alkoxides to minimize dehydrohalogenation. -

Add Catalyst: Pd(dppf)Cl₂[1]·DCM (2 mol%).

-

-

Solvent System:

-

Add Toluene:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1) .

-

Concentration: 0.2 M (5 mL total volume).

-

Degassing: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-loading palladium catalysis.

-

-

Reaction:

-

Seal vial and heat to 80 °C for 4–12 hours.

-

Monitoring: Check TLC or LCMS. The starting iodide should disappear rapidly (<1 hr). If the intermediate persists, increase temperature to 100 °C to force transmetalation.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

-

Wash organic layer with brine, dry over

, and concentrate.

-

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)[2]

This is the most sensitive transformation. The electron-deficient ring makes the substrate a prime target for background

Recommended Catalyst Systems

| Application | Catalyst | Ligand Class | Why? |

| Primary Amines | BrettPhos Pd G4 | Bulky Biaryl Phosphine | Prevents catalyst poisoning by primary amines; highly active to outcompete |

| Secondary Amines | RuPhos Pd G4 | Bulky Biaryl Phosphine | The "Gold Standard" for secondary amines; extremely efficient reductive elimination. |

Detailed Methodology

Target: Coupling 4-iodo-benzotrifluoride with Morpholine (Secondary Amine).

-

Preparation:

-

Charge vial with 4-iodo-benzotrifluoride (1.0 equiv).

-

Add Morpholine (1.2 equiv).

-

Add Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv).

-

Critical: If the substrate contains base-sensitive groups (e.g., esters), switch to

.

-

-

Add Catalyst: RuPhos Pd G4 (1–2 mol%).

-

-

Solvent System:

-

Add anhydrous THF or Toluene .

-

Concentration: 0.2 M.

-

Strict Anaerobic Conditions: This cycle is sensitive to

. Use a glovebox or strict Schlenk line technique.

-

-

Reaction:

-

Heat to 60–80 °C .

-

Note: Do not overheat (>100 °C) initially. Higher temperatures favor the background

reaction. The catalyst should work efficiently at moderate temperatures.

-

-

Workup:

-

Quench with water. Extract with EtOAc.

-

Purification: Amine products can streak on silica. Add 1% Triethylamine (TEA) to your eluent during flash chromatography.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Catalyst death due to stable Pd(II) intermediate. | Switch to XPhos or BrettPhos . These ligands are bulky and force the reductive elimination step. |

| Homocoupling (Ar-Ar) | Presence of Oxygen or excess Boronic Acid disproportionation. | Degas solvents more rigorously. Switch solvent to DME/Water . |

| De-iodination (Ar-H) | Avoid isopropanol (H-donor). Use Toluene or Dioxane .[2] Lower the reaction temperature. | |

| Regioisomers | Background | Lower temperature. Increase catalyst loading to make the catalytic pathway faster than the background thermal pathway. |

References

-

Mechanistic Studies on Oxidative Addition

-

Suzuki-Miyaura Conditions

-

Buchwald-Hartwig Protocols

-

Catalyst Selection Guides

-

Sigma-Aldrich Buchwald-Hartwig Cross-Coupling Reaction Guide.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. google.com [google.com]

Scale-up synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid derivatives

Application Note: Process Development & Scale-Up of 3-Iodo-4-(trifluoromethyl)benzoic Acid

Executive Summary & Strategic Rationale

Target Molecule: this compound CAS: 57523-09-4 Primary Application: Critical intermediate for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors and metabolically stable biaryl scaffolds.

The Scale-Up Challenge: Synthesizing polysubstituted arenes with both electron-withdrawing groups (EWG) and specific regiochemistry presents a classic "chemoselectivity vs. reactivity" paradox.

-

Direct Iodination (Not Recommended): Direct electrophilic iodination of 4-(trifluoromethyl)benzoic acid is kinetically inhibited by two strong EWGs (

and -

The Sandmeyer Route (Recommended): This protocol utilizes the Sandmeyer reaction starting from 3-amino-4-(trifluoromethyl)benzoic acid. This route guarantees regiochemical fidelity (the iodine enters exactly where the amine was) and avoids heavy metal waste by utilizing a Copper-Free Iodination variant.

Reaction Mechanism & Critical Control Points

The selected pathway involves the formation of a diazonium salt followed by a Single Electron Transfer (SET) iodination. Unlike chloro- or cyano-Sandmeyer reactions, iodination does not require a Copper(I) catalyst, significantly simplifying downstream purification and waste management.

Figure 1: Mechanistic pathway for the Copper-Free Sandmeyer Iodination. Note the radical recombination step which drives the reaction without Cu catalysis.

Detailed Scale-Up Protocol

Scale: 100 g Input (Scalable to kg) Yield Target: 85-92% Purity Target: >98% (HPLC)

Materials & Stoichiometry

| Reagent | Equiv.[1][2] | Role | Critical Note |

| 3-Amino-4-(trifluoromethyl)benzoic acid | 1.0 | SM | Purity >97% essential to avoid tar. |

| Sulfuric Acid (2M to 6M) | 5.0 | Solvent/Acid | Maintains solubility of the zwitterionic SM. |

| Sodium Nitrite ( | 1.1 - 1.2 | Diazotization | Use as 30% aq. solution. Exothermic. |

| Potassium Iodide (KI) | 1.5 - 2.0 | Nucleophile | Excess required to drive SET mechanism. |

| Urea | Cat. | Scavenger | Destroys excess |

Step-by-Step Methodology

Phase 1: Diazotization (The "Cold" Phase)

-

Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a pressure-equalizing addition funnel. Connect a gas outlet to a scrubber (to manage

traces). -

Slurry Formation: Charge water (400 mL) and concentrated

(calculated to achieve ~2.5M concentration). Cool to 0°C. -

Addition: Add 3-Amino-4-(trifluoromethyl)benzoic acid (100 g) portion-wise. Note: The amine may not fully dissolve immediately; a fine suspension is acceptable.

-

Nitrosation: Prepare a solution of

(1.2 equiv) in water.[1] Add this solution dropwise over 45 minutes, maintaining internal temperature < 5°C .-

Why? Rapid addition causes localized heating and decomposition of the diazonium salt to phenols (side product).

-

-

Clarification: Stir at 0°C for 30 minutes. The solution should become clear or translucent yellow.

-

Quench: Add urea (approx. 1-2 g) to destroy excess nitrous acid. Verify with starch-iodide paper (Paper should not turn instantly black after urea treatment).

Phase 2: Iodination (The "Gas Evolution" Phase)

-

Reagent Prep: Dissolve Potassium Iodide (KI, 1.5 equiv) in water (200 mL).

-

Controlled Addition: Add the cold diazonium solution into the KI solution (or add KI solution to the reactor) slowly.

-

Warning: Massive evolution of

gas will occur. Ensure reactor venting is wide open. -

Observation: The mixture will turn dark brown/purple due to the formation of transient

and iodine radicals.

-

-

Thermal Ramp: Once addition is complete and gas evolution subsides, slowly warm the reactor to 60°C for 1 hour to ensure complete conversion.

Phase 3: Workup & Purification (The "Purge" Phase)

-

Iodine Quench: Cool to room temperature. Add saturated Sodium Bisulfite (

) solution until the dark purple iodine color fades to a tan/yellow precipitate. -

Filtration: Filter the crude solid. Wash with water (

). -

Acid-Base Purification (Self-Validating Step):

-

Dissolve the wet cake in 1M NaOH (The product is an acid; it will dissolve).

-

Filter off any insoluble impurities (tar/byproducts).

-

Slowly acidify the filtrate with HCl to pH 1-2. The pure product will reprecipitate as a white/off-white solid.

-

-

Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed.

Safety & Hazard Management

Handling diazonium salts on a large scale requires strict adherence to thermal limits.[3]

Figure 2: Safety Logic Gate for Diazotization Scale-Up.

Key Safety Parameters:

-

Thermal Runaway: Diazonium salts of benzoic acids are generally more stable than alkyl diazoniums, but temperatures >15°C during formation can trigger rapid decomposition.

-

Nitrogen Asphyxiation: The reaction generates 1 mole of

gas per mole of reactant. On a 1kg scale, this is ~24 liters of gas. Ensure high-flow exhaust.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (<70%) | Incomplete diazotization or decomposition. | Ensure temperature <5°C during |

| Product is Pink/Purple | Trapped Iodine ( | Wash final solid with dilute Sodium Thiosulfate or Bisulfite during filtration. |

| Sticky/Tar Formation | Polymerization of diazo species. | Avoid "starving" the reaction; ensure adequate agitation. Use the Acid-Base purification step to remove tars. |

| Regioisomer Contamination | Impure Starting Material. | Verify SM purity by LCMS. The Sandmeyer reaction retains the SM regiochemistry; it does not rearrange. |

References

-

Sandmeyer Reaction Mechanisms & Scale-Up

-

Organic Process Research & Development, "Scale-Up of Diazonium Salts and Azides." (2022).

-

-

Iodination Specifics (Copper-Free)

-

Organic Chemistry Portal, "Sandmeyer Reaction and Iodination Protocols."

-

-

Safety of Diazonium Salts

-

Purification Strategies

-

The Royal Society of Chemistry, "Separation and Purification of Organic Compounds."

-

Sources

- 1. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safer alternative for aryldiazonium chemistry [mpg.de]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

Use of 3-Iodo-4-(trifluoromethyl)benzoic acid as a building block in drug discovery

Executive Summary: The "Anchor and Hook" Strategy

3-Iodo-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) represents a high-value scaffold in medicinal chemistry, functioning as a dual-purpose building block. Its structural utility is defined by two distinct features:

-

The "Anchor" (

at C4): A metabolically stable, lipophilic moiety that modulates pharmacokinetics (PK) and blocks metabolic "soft spots" (para-oxidation). -

The "Hook" (Iodine at C3): A highly reactive handle for palladium-catalyzed cross-coupling, allowing for the rapid construction of biaryl libraries.

This guide details the strategic application of this molecule in synthesizing kinase inhibitors and GPCR ligands, providing robust, self-validating protocols for its incorporation into drug candidates.

Chemical Profile & Reactivity Landscape[1]

Physicochemical Properties

| Property | Data | Relevance in Drug Design |

| Formula | Core scaffold | |

| MW | 316.02 g/mol | Fragment-based drug design (FBDD) compliant |

| ClogP | ~3.2 | Increases membrane permeability |

| pKa | ~3.5 (Acid) | Stronger acid than benzoic acid (due to |

| Leaving Group | Iodine ( | Excellent for oxidative addition (Pd) vs. Br/Cl |

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing for sequential functionalization without cross-interference.

Figure 1: Orthogonal reactivity profile. The C3-Iodine allows for carbon-carbon bond formation, while the C1-Acid serves as a linker to the rest of the pharmacophore.

Application Note: Robust Biaryl Synthesis (Suzuki-Miyaura)

The Challenge: Catalyst Poisoning

Direct Suzuki coupling of free carboxylic acids can be problematic due to:

-

Catalyst Poisoning: The carboxylate anion can coordinate to the Palladium center, inhibiting the catalytic cycle.

-

Solubility: Free acids often require highly polar solvents that may not be compatible with non-polar boronic esters.

The Solution: The "Protect-Couple-Deprotect" Strategy

To ensure high yields (>85%) and reproducibility, it is recommended to convert the acid to a methyl ester prior to cross-coupling.

Detailed Protocol

Step 1: Methyl Ester Formation (Protection)

-

Reagents: this compound (1.0 equiv),

(2.0 equiv), MeOH (Solvent). -

Procedure:

-

Dissolve the acid in anhydrous MeOH (0.5 M).

-

Cool to 0°C. Dropwise add thionyl chloride (

). -

Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar spot appears).

-

Concentrate in vacuo to yield the methyl ester quantitatively.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Rationale: The iodine atom undergoes rapid oxidative addition. We use a mild base and a phosphine ligand optimized for electron-deficient aryl halides.

-

Reagents:

-

Methyl 3-iodo-4-(trifluoromethyl)benzoate (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(3-5 mol%) — Chosen for resistance to air/moisture. -

Base:

(3.0 equiv) — Anhydrous conditions preferred to prevent hydrolysis. -

Solvent: 1,4-Dioxane / Water (9:1).

-

-

Procedure:

-

Charge a reaction vial with the ester, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen (

) three times (Critical for Pd cycle). -

Add degassed solvent.

-

Heat to 90°C for 4–12 hours.

-

Validation: Monitor LCMS for the mass of the biaryl product (

). -

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography.

-

Step 3: Hydrolysis (Deprotection)

-

Reagents: LiOH (3.0 equiv), THF/Water (1:1).

-

Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to precipitate the functionalized biaryl acid.

Application Note: Late-Stage Amide Diversification

Once the biaryl core is established, the carboxylic acid is regenerated for library generation via amide coupling.

Experimental Workflow

-

Activation: Dissolve the biaryl acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the active ester.

-

Note: HATU is preferred over EDC/HOBt for electron-deficient benzoic acids to prevent racemization (if chiral amines are used) and ensure complete conversion.

-

-

Coupling: Add the amine (

, 1.1 equiv). -

Reaction: Stir at RT for 2–16 hours.

-

Purification: For library scale, use preparative HPLC (Reverse Phase).

Workflow Visualization

Figure 2: The "Protect-Couple-Deprotect" workflow ensures the carboxylic acid does not interfere with the Palladium catalyst during the critical C-C bond formation step.

Strategic Context in Drug Design

Bioisosterism and Metabolic Stability

The 4-trifluoromethyl group is not merely a decoration; it is a strategic tool.

-

Metabolic Blocking: In many drug scaffolds, the para-position of a phenyl ring is susceptible to CYP450-mediated hydroxylation. Replacing a Hydrogen or Methyl with

blocks this metabolic route, significantly extending half-life ( -

Electronic Tuning: The electron-withdrawing nature of the

and Iodine groups makes the benzoic acid moiety more acidic (

Case Study Relevance

While specific proprietary drugs using exactly this starting material are often protected by trade secrets, the 3-substituted-4-(trifluoromethyl)phenyl motif is ubiquitous in FDA-approved drugs.

-

Analogs: Similar building blocks are used in the synthesis of Potassium Channel Openers (e.g., for epilepsy treatment) where the electronic character of the ring is critical for channel binding [1].

-

General Class: The scaffold mimics the substitution patterns found in androgen receptor modulators (e.g., Enobosarm analogs) and kinase inhibitors where the "ortho-substituent" (the iodine-derived group) forces the ring into a specific twist, locking the bioactive conformation [2].

References

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-4-(trifluoromethyl)benzoic acid

Case ID: PUR-3I4TFBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 3-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 1034690-61-3). This compound is a critical intermediate, often used in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its purification presents unique challenges due to the competing lipophilicity of the trifluoromethyl (

Our protocols prioritize Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing. Flash chromatography is reserved as a contingency for regioisomer separation.

Module 1: The "Triage" – Acid-Base Extraction

The Principle:

The electron-withdrawing nature of the

Standard Operating Procedure (SOP)

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with fluorinated species in chlorinated solvents.

-

Iodine Scavenging (Critical): If the solution is pink/purple, wash with 10% Sodium Thiosulfate (

) to remove free iodine. -

Extraction: Extract with saturated Sodium Bicarbonate (

) or 1M NaOH .-

Note: The sodium salt of this compound may form a "soapy" interface.

-

-

Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 1–2.

-

Filtration: Collect the precipitate.

Troubleshooting Diagram: Extraction Logic

Figure 1: Decision logic for the initial workup and iodine scavenging.

Module 2: Recrystallization (The Gold Standard)

The Principle: Fluorinated aromatics often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization because the melting point is depressed by impurities. To combat this, we use a solvent pair system where the compound is soluble in the hot "good" solvent but insoluble in the "bad" solvent.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Application Case | Risk Factor |

| Ethanol / Water | 1:1 to 1:3 | General purification. Best for removing inorganic salts. | High risk of oiling out if water added too fast. |

| EtOAc / Heptane | 1:2 to 1:5 | Removal of non-polar organic impurities. | Low risk. Preferred for scale-up. |

| Toluene | Single | High-purity polishing. | Requires high heat (BP 110°C). |

Recrystallization Protocol (EtOAc/Heptane)

-

Dissolve: Place crude solid in a flask. Add minimum hot EtOAc (approx. 60-70°C) until dissolved.

-

Filter: Perform a hot filtration if insoluble black specks (Pd catalyst) are present.

-

Seed: Allow to cool slightly. If you have pure crystals, add a "seed" crystal now.

-

Precipitate: Add hot Heptane dropwise until persistent cloudiness appears.

-

Crystallize: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then cool to 0°C.

-

Harvest: Filter and wash with cold Heptane.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" as a sticky gum instead of crystals. How do I fix this?

Diagnosis: This is classic behavior for trifluoromethyl-benzoic acids. It occurs when the solution enters the "metastable zone" where liquid-liquid separation is energetically favored over nucleation. The Fix:

-

Re-heat the mixture until the oil dissolves back into a clear solution.

-

Add a small amount of the polar solvent (e.g., Ethanol or EtOAc) to change the composition.

-

Seed it. Scratch the glass wall with a glass rod or add a seed crystal.

-

Slow Down. Cool the flask in a warm water bath that naturally cools down, rather than plunging it into ice.

Q2: I see a persistent pink/violet color in my final white solid.

Diagnosis: Trace Iodine (

-

Do not recrystallize yet. Redissolve in EtOAc and wash vigorously with saturated Sodium Bisulfite (

) or Thiosulfate. -

The aqueous layer must remain colorless. If it turns yellow/brown, repeat the wash.

-

Only proceed to recrystallization once the organic layer is pale yellow or colorless.

Q3: I suspect I have the 2-iodo regioisomer. Can I separate it?

Diagnosis: In direct iodination of 4-(trifluoromethyl)benzoic acid, the 2-position is sterically hindered but electronically activated. The 3-isomer (target) is usually major, but the 2-isomer can exist [1]. The Fix:

-

Recrystallization: Isomers often have distinct crystal packing. Toluene recrystallization is often superior for separating regioisomers of halo-benzoic acids.

-

Chromatography: If recrystallization fails, use Flash Column Chromatography.

-

Stationary Phase: Silica Gel (acid-washed preferred).

-

Mobile Phase: Hexanes:EtOAc (start 95:5, gradient to 70:30) + 1% Acetic Acid .

-

Why Acetic Acid? It suppresses the ionization of the benzoic acid on the silica, preventing "streaking" (tailing) and allowing sharper peak resolution.

-

Module 4: Analytical Verification

Before releasing the batch, verify purity using these metrics.

Verification Logic Diagram

Figure 2: Analytical workflow. Note: 1H NMR is the definitive method for distinguishing the 3-iodo (unsymmetrical splitting) from 2-iodo isomers.

Expected Data:

-

1H NMR: Look for the specific coupling of the aromatic protons. The proton adjacent to the Iodine and

will show distinct splitting compared to the 2-iodo isomer. -

Mass Spec: Molecular ion

= 314.9 (approx). -